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Compound of Interest

Compound Name:
[1,2,4]Triazolo[1,5-a]pyridine-6-

carboxylic acid

Cat. No.: B1323160 Get Quote

Introduction

The Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a ligand-dependent

transcription factor that serves as a master regulator of T helper 17 (Th17) cell differentiation.

[1] Th17 cells are crucial for immune surveillance but are also key drivers in the pathogenesis

of various autoimmune diseases, including psoriasis, due to their production of pro-

inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, IL-22, and IL-23R.[1][2]

Inhibiting the transcriptional activity of RORγt with small molecule inverse agonists is therefore

a promising therapeutic strategy for these conditions.[2] The[2][3][4]triazolo[1,5-a]pyridine

scaffold has emerged as a promising chemical starting point for the development of potent,

selective, and orally bioavailable RORγt inverse agonists.[2][3] Through structure-activity

relationship (SAR) studies, derivatives have been identified that demonstrate robust inhibition

of IL-17A production both in vitro and in vivo.[2][4][5]

Mechanism of Action: RORγt Signaling Pathway

RORγt is constitutively active, meaning it promotes gene transcription even in the absence of a

known endogenous ligand.[2] It binds as a monomer to ROR Response Elements (ROREs) in

the promoter regions of its target genes. This binding facilitates the recruitment of co-activator

proteins, initiating the transcription of pro-inflammatory cytokines. RORγt inverse agonists

function by binding to the ligand-binding domain (LBD) of the receptor. This binding event

induces a conformational change that prevents the recruitment of co-activators and may even
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recruit co-repressors, thereby silencing the transcriptional activity of RORγt and reducing the

production of inflammatory mediators like IL-17A.[1]
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Caption: RORγt inverse agonist signaling pathway.

Quantitative Data Summary
Structure-activity relationship (SAR) studies led to the identification of several key[2][3]

[4]triazolo[1,5-a]pyridine derivatives. The progression from an initial hit to an optimized lead

compound is summarized below. Compound 3a demonstrated potent activity in a cell-based

reporter assay, and further optimization to address metabolic instability led to compound 5a,

which retained high potency and showed significant activity in a functional human whole-blood

assay.[2]
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Compound ID
Chemical Class /
Core

RORγt Reporter
Gene Assay IC50
(nM)

Human Whole
Blood IL-17A IC50
(nM)

1
Piperazine

(Reference)
N/A N/A

2a
[2][3][4]Triazolo[4,3-

a]pyridine
590 N/A

3a
[2][3][4]Triazolo[1,5-

a]pyridine
41 N/A

5a

Optimized[2][3]

[4]Triazolo[1,5-

a]pyridine

Potent (exact value

not specified)
130

Data sourced from ACS Med Chem Lett. 2020;11(4):528-534.[2]

Experimental Protocols
The following protocols are generalized methodologies based on standard assays used in the

evaluation of RORγt inverse agonists.[2]

1. RORγt Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to inhibit the constitutive

transcriptional activity of RORγt in a cellular context.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their

high transfection efficiency.

Reagents:

Expression plasmid for the ligand-binding domain of human RORγt fused to the Gal4

DNA-binding domain.

Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream

activation sequence (UAS).
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Transfection reagent (e.g., Lipofectamine).

Cell culture medium (e.g., DMEM with 10% FBS).

Luciferase assay substrate (e.g., luciferin).

Test compounds dissolved in DMSO.

Protocol:

Seed HEK293 cells in 96-well plates and allow them to adhere overnight.

Co-transfect the cells with the RORγt expression plasmid and the luciferase reporter

plasmid using a suitable transfection reagent.

After 24 hours, replace the medium with fresh medium containing serial dilutions of the

test compounds. Include a DMSO-only control (vehicle).

Incubate the cells with the compounds for an additional 18-24 hours.

Lyse the cells and measure luciferase activity using a luminometer according to the

manufacturer's instructions for the luciferase assay system.

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value

by fitting the data to a four-parameter logistic curve.

2. Human Whole-Blood IL-17A Inhibition Assay

This ex vivo assay assesses the functional activity of compounds by measuring their ability to

inhibit T-cell receptor-dependent IL-17A production in a complex biological matrix.[2]

Reagents:

Freshly drawn human whole blood from healthy donors using heparin as an anticoagulant.

T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies).

RPMI-1640 medium.
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Test compounds dissolved in DMSO.

Human IL-17A ELISA kit.

Protocol:

Add serial dilutions of test compounds to a 96-well plate.

Add fresh human whole blood to the wells.

Add T-cell stimulants (e.g., pre-coated anti-CD3 and soluble anti-CD28 antibodies) to

induce T-cell activation and cytokine production.

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

Centrifuge the plate to separate plasma from the blood cells.

Collect the plasma supernatant and measure the concentration of IL-17A using a

commercial ELISA kit according to the manufacturer's protocol.

Calculate the IC50 value based on the dose-dependent inhibition of IL-17A production.[2]

3. In Vivo Mouse IL-18/23-Induced Cytokine Expression Model

This in vivo pharmacodynamic (PD) model evaluates a compound's ability to inhibit RORγt-

driven cytokine production in a living organism.[2]

Animal Model: C57BL/6 mice are typically used.

Reagents:

Recombinant mouse IL-18 and IL-23.

Test compound formulated in an appropriate vehicle for oral (p.o.) or intraperitoneal (i.p.)

administration.

Saline or PBS.

Protocol:
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Administer the test compound (e.g., compound 5a) to mice via the desired route (e.g., oral

gavage) at various dose levels.[2]

After a set pre-treatment time (e.g., 1-2 hours), challenge the mice with an intraperitoneal

injection of IL-18 and IL-23 to induce a rapid Th17-like inflammatory response.

At a specified time point post-challenge (e.g., 4-6 hours), collect blood samples via cardiac

puncture or another appropriate method.

Prepare plasma from the blood samples.

Measure the concentration of IL-17A in the plasma using an ELISA kit.

Evaluate the dose-dependent inhibitory effect of the compound on IL-17A production

compared to a vehicle-treated control group.[2]

Drug Discovery and Optimization Workflow
The development of potent triazolo[1,5-a]pyridine RORγt inverse agonists follows a structured

workflow from initial screening to in vivo validation.
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Caption: General workflow for RORγt inverse agonist development.

Structure-Activity Relationship (SAR) Insights
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The optimization from early hits to advanced leads like compound 5a provided key insights into

the SAR for the[2][3][4]triazolo[1,5-a]pyridine class.

[1,2,4]Triazolo[1,5-a]pyridine Core

Positional Isomerism:
[1,5-a] isomer (3a) >
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Caption: Key SAR drivers for the triazolopyridine series.

Conclusion

The[2][3][4]triazolo[1,5-a]pyridine scaffold has proven to be a highly effective template for

designing potent and orally bioavailable RORγt inverse agonists.[2][5] Through systematic

chemical optimization, guided by in vitro and in vivo assays, compounds such as 5a were

developed that demonstrate potent inhibition of RORγt-mediated IL-17A production.[2] These

findings underscore the significant potential of this chemical class for the development of novel

therapeutics to treat autoimmune diseases like psoriasis.[2][3] The protocols and data

presented provide a framework for researchers engaged in the discovery and evaluation of

new RORγt inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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